(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one
Description
“(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one” is a synthetic indenone derivative characterized by a fused bicyclic core with distinct substituents influencing its chemical and physical properties. Key structural features include:
- Z-configuration at the C2 methylidene group, which impacts steric and electronic interactions.
- Dimethylamino group at position 2, acting as an electron-donating substituent, enhancing solubility in polar solvents.
- Phenyl group at position 3, contributing to aromatic stacking interactions.
Its structural analogs often serve as intermediates in drug discovery or as reference standards in analytical chemistry .
Properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-20(2)11-14-16(12-7-4-3-5-8-12)13-9-6-10-15(19)17(13)18(14)21/h3-11,16H,1-2H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDUVQUJNYWREQ-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the condensation of 7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
The compound is also used in the industrial sector for the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related indenone derivatives, focusing on substituent effects, molecular properties, and inferred characteristics:
Key Observations:
Substituent Effects on Electronic Properties: The dimethylamino group in the target compound (electron-donating) contrasts with the 4-methoxyphenyl group in CAS 337921-27-4, which combines electron-donation (OCH₃) with steric bulk. The nitrophenylamino group in CAS 338420-86-3 is strongly electron-withdrawing, likely reducing solubility but enhancing electrophilic reactivity . Fluorine at position 7 is conserved in multiple analogs, suggesting its role in improving metabolic stability and modulating aromatic ring electron density.
Impact on Solubility and Reactivity: The target compound’s dimethylamino group may confer higher aqueous solubility compared to the 4-fluorophenyl or methyl analogs .
Structural Complexity and Applications: Compounds with aryloxy groups (e.g., 4-methoxyphenoxy) are often intermediates in synthesizing pharmaceuticals or agrochemicals due to their tunable electronic profiles . Simplified analogs like CAS 1334376-69-0 may serve as building blocks for further functionalization .
Biological Activity
The compound (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one , with CAS number 898764-09-5 , is a member of the indene family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
- Molecular Formula : CHFNO
- Molar Mass : 281.32 g/mol
- Structural Characteristics : The compound features a dimethylamino group and a fluorine atom, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example, it has been tested against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells, displaying significant antiproliferative activity with IC values lower than those of standard chemotherapeutics like irinotecan .
- Antibacterial Activity : The compound has demonstrated antibacterial properties in vitro, particularly against Gram-positive bacteria. Its efficacy suggests potential applications in treating bacterial infections .
- CNS Activity : Preliminary studies indicate that derivatives of this compound may exhibit central nervous system (CNS) depressant effects, which could be beneficial for conditions such as epilepsy or anxiety disorders. The compound's ability to inhibit seizure spread in animal models was noted .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism or bacterial growth, leading to reduced viability of these cells.
- Receptor Modulation : It is hypothesized that the dimethylamino group may enhance interactions with neurotransmitter receptors, contributing to its CNS effects.
Case Study 1: Anticancer Activity
A study conducted by Trotsko et al. synthesized various derivatives based on this compound and evaluated their antiproliferative activity against several cancer cell lines. The most potent derivative showed an IC significantly lower than that of standard treatments, indicating strong anticancer potential .
Case Study 2: Antibacterial Properties
Research by Nikalje et al. highlighted the antibacterial activity of the compound against multiple strains of Gram-positive bacteria in vitro. This study suggests that the compound could be developed into a new antibiotic agent .
Case Study 3: CNS Effects
In a study examining CNS activity, derivatives were tested for their anticonvulsant properties using the maximal electroshock seizure (MES) test. Results indicated that certain compounds derived from this compound provided significant protection against induced seizures in animal models .
Data Tables
Q & A
Q. How can the purity and structural identity of (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one be confirmed experimentally?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Determine the exact molecular mass (e.g., 238.079 g/mol for a related indenone derivative) .
- FT-IR Spectroscopy: Analyze functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and compare with computational predictions .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, fluoro and phenyl groups produce distinct splitting patterns.
- X-ray Crystallography: Resolve the Z-configuration of the methylidene group, as demonstrated in structurally analogous compounds .
Table 1: Key Physicochemical Parameters for Characterization
| Parameter | Method | Reference |
|---|---|---|
| Exact Mass | HRMS | |
| XLogP | Computational Analysis | |
| Hydrogen Bond Acceptors | Topological Polar Surface Area (TPSA) |
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Store in a cool, dry environment (<25°C) in airtight containers to avoid degradation .
- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. In case of inhalation, move to fresh air and seek medical attention .
Q. How can researchers design an initial synthetic route for this compound?
Methodological Answer:
- Literature Review: Identify analogous indenone syntheses (e.g., Claisen-Schmidt condensations or Michael additions) .
- Route Optimization: Test solvents (e.g., ethanol or DMSO) and catalysts (e.g., acid/base conditions) to optimize yield .
- Analytical Validation: Use TLC and HPLC to monitor reaction progress and purity .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water or ethanol) to assess stability .
- Validation: Cross-check computed IR/NMR spectra with experimental data to refine models .
Q. What methodologies are suitable for studying environmental degradation pathways?
Methodological Answer:
- Abiotic Degradation: Expose the compound to UV light in aqueous solutions and analyze photoproducts via LC-MS .
- Biotic Degradation: Use soil microcosms to track microbial metabolism, measuring CO₂ evolution as a degradation marker .
- Field Monitoring: Deploy passive samplers in wastewater systems to detect residual concentrations .
Q. How can discrepancies in structural data from different analytical techniques be resolved?
Methodological Answer:
- Crystallographic Validation: Resolve ambiguities in stereochemistry (e.g., Z/E configuration) via single-crystal X-ray diffraction, as done for diphenylmethylidene derivatives .
- Dynamic NMR: Study temperature-dependent shifts to confirm rotational barriers in solution .
- Computational Cross-Validation: Compare DFT-optimized geometries with crystallographic data to reconcile differences .
Q. How can reaction mechanisms involving this compound be investigated?
Methodological Answer:
- Kinetic Studies: Monitor reaction rates under varying temperatures/pH using UV-Vis spectroscopy (e.g., λ_max shifts for intermediates) .
- Isotopic Labeling: Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer pathways.
- Electrochemical Analysis: Perform cyclic voltammetry to identify redox-active sites and electron transfer steps .
Table 2: Advanced Methodologies for Mechanistic Studies
| Technique | Application | Reference |
|---|---|---|
| DFT | Predicting reactive intermediates | |
| UV-Vis Spectroscopy | Tracking reaction kinetics | |
| X-ray Crystallography | Resolving transition-state analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
